1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]-
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Overview
Description
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which is further connected to the triazine core. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This three-component condensation reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrogen Bonding: The compound forms hydrogen bonds, which play a significant role in its crystal structure and stability.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The compound’s structure allows it to form stable complexes with various biological molecules, which can influence cellular processes and pathways . In anticancer research, the compound’s derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be compared with other similar compounds in the triazine family:
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a phenyl group attached to the triazine ring, similar to the trifluoromethoxyphenyl derivative.
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have diaryl groups attached to the triazine ring and exhibit antiproliferative activity against cancer cells.
Properties
CAS No. |
874605-70-6 |
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Molecular Formula |
C10H8F3N5O |
Molecular Weight |
271.20 g/mol |
IUPAC Name |
2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)19-7-3-1-6(2-4-7)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) |
InChI Key |
VQOSJNZMCDWLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)OC(F)(F)F |
Origin of Product |
United States |
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